molecular formula C10H11N3O2S B12887857 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole CAS No. 154106-14-6

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B12887857
CAS No.: 154106-14-6
M. Wt: 237.28 g/mol
InChI Key: FOOBWIHZRUMZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group, a methylsulfonyl group, and a phenyl group

Preparation Methods

The synthesis of 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with methyl isothiocyanate, followed by oxidation and cyclization steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole can be compared with other similar compounds such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Other triazole derivatives:

Properties

CAS No.

154106-14-6

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

1-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-10(12-13)16(2,14)15/h3-7H,1-2H3

InChI Key

FOOBWIHZRUMZLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.